N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.444. The purity is usually 95%.
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Scientific Research Applications
Chemistry of Cyclic Aminooxycarbenes
Research into the chemistry of cyclic aminooxycarbenes, such as those related to the compound , highlights the potential for creating new chemical entities with unique properties. For instance, the study by Couture and Warkentin (1997) explores the reactions of oxazolidin-2-ylidenes and tetrahydro-1,3-oxazin-2-ylidene, indicating the versatility of these compounds in synthesizing spiro-fused hydantoins and oxazolines, which have implications for developing novel chemical entities with potential biological activities (Couture & Warkentin, 1997).
Synthesis of Antibacterial Agents
The quest for new antibacterial agents has led to the synthesis and evaluation of compounds with structures similar to the one specified. Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, demonstrating the potential of structurally complex molecules in addressing antibiotic resistance (Palkar et al., 2017).
Studies on Reactions and Rearrangements
Further research into the reactions and rearrangements of benzo[diazepino]oxazole derivatives, as conducted by Terada et al. (1973), provides insight into the chemical behavior of complex molecules under various conditions. This research can guide the development of new synthetic pathways and the discovery of novel compounds with potential applications in various fields (Terada et al., 1973).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-7-10-21-14-9-8-13(20-16(22)18(2,3)4)11-15(14)24-12-19(5,6)17(21)23/h8-9,11H,7,10,12H2,1-6H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSRVUYQOGVWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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